N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UoS 12258 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the indene derivative and the pyridine derivative.
Coupling Reaction: The indene and pyridine derivatives are coupled under specific conditions to form the core structure of UoS 12258.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of UoS 12258 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
UoS 12258 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert UoS 12258 into reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UoS 12258 .
Scientific Research Applications
UoS 12258 has a wide range of scientific research applications:
Chemistry: Used as a tool to study AMPA receptor modulation and synaptic plasticity.
Biology: Investigated for its effects on neuronal signaling and cognitive functions.
Medicine: Explored as a potential therapeutic agent for cognitive disorders and neurodegenerative diseases.
Industry: Utilized in the development of cognitive enhancers and neuroprotective agents
Mechanism of Action
UoS 12258 exerts its effects by modulating AMPA receptors. It enhances the potentiation of AMPA-mediated currents, leading to improved synaptic transmission and cognitive functions. The compound binds to specific sites on the AMPA receptor, stabilizing its active conformation and increasing its response to glutamate .
Comparison with Similar Compounds
Similar Compounds
CX-516: Another positive allosteric modulator of AMPA receptors.
LY451395: Known for its cognitive-enhancing properties.
Uniqueness of UoS 12258
UoS 12258 stands out due to its high potency and selectivity for AMPA receptors. It has shown superior efficacy in enhancing cognitive functions and synaptic responses compared to other similar compounds .
Properties
Molecular Formula |
C17H19FN2O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |
InChI Key |
QXQSUBKWSHMXDP-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
Origin of Product |
United States |
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